Ent-Galantamine Ent-Galantamine Ent-Galantamine is the (+) enantiomer of Galanthamine and acts as a selective inhibitor of acetylcholinesterase(AChE).
Brand Name: Vulcanchem
CAS No.: 60384-53-4
VCID: VC0192826
InChI: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

Ent-Galantamine

CAS No.: 60384-53-4

Impurities

VCID: VC0192826

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

Purity: > 95%

Ent-Galantamine - 60384-53-4

CAS No. 60384-53-4
Product Name Ent-Galantamine
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
Standard InChIKey ASUTZQLVASHGKV-SUYBPPKGSA-N
Isomeric SMILES CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Appearance Off-White Solid
Melting Point 123-126°C
Description Ent-Galantamine is the (+) enantiomer of Galanthamine and acts as a selective inhibitor of acetylcholinesterase(AChE).
Purity > 95%
Quantity Milligrams-Grams
Synonyms Galantamine Impurity F; (4aR,6S,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol; (+)-Galanthamine
PubChem Compound 906210
Last Modified Nov 11 2021
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